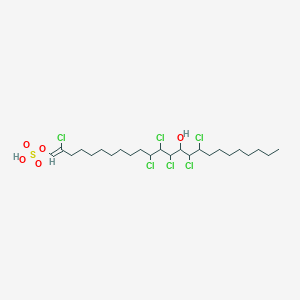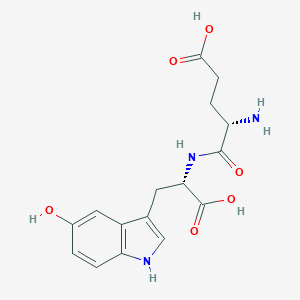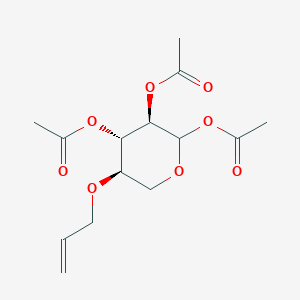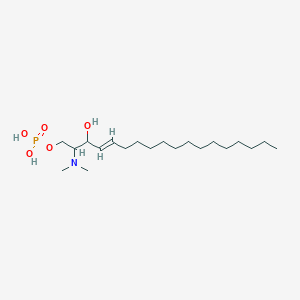![molecular formula C25H30ClN3O2 B235648 1-(4-chlorophenyl)-N-[4-(4-propanoylpiperazin-1-yl)phenyl]cyclopentanecarboxamide](/img/structure/B235648.png)
1-(4-chlorophenyl)-N-[4-(4-propanoylpiperazin-1-yl)phenyl]cyclopentanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-chlorophenyl)-N-[4-(4-propanoylpiperazin-1-yl)phenyl]cyclopentanecarboxamide, also known as CPPC, is a synthetic compound that belongs to the class of piperazine derivatives. It is a potential antipsychotic agent that has been extensively studied for its mechanism of action and therapeutic effects.
Mécanisme D'action
The mechanism of action of 1-(4-chlorophenyl)-N-[4-(4-propanoylpiperazin-1-yl)phenyl]cyclopentanecarboxamide involves the inhibition of dopamine D2 receptors in the brain. This leads to a decrease in the activity of dopaminergic neurons, which are hyperactive in patients with schizophrenia. The inhibition of dopamine D2 receptors also leads to a decrease in the release of glutamate and other excitatory neurotransmitters, which contribute to the positive symptoms of schizophrenia.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects in preclinical studies. It has been shown to decrease the levels of dopamine and glutamate in the brain, which are elevated in patients with schizophrenia. This compound has also been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that promotes the growth and survival of neurons in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
1-(4-chlorophenyl)-N-[4-(4-propanoylpiperazin-1-yl)phenyl]cyclopentanecarboxamide has several advantages for use in lab experiments. It has a high affinity for dopamine D2 receptors, which makes it a useful tool for studying the role of dopamine in the brain. This compound is also relatively easy to synthesize and has good stability under normal laboratory conditions. However, this compound has some limitations for use in lab experiments. It has a relatively low affinity for serotonin 5-HT2A receptors, which limits its usefulness for studying the role of serotonin in the brain. This compound is also not very soluble in water, which can make it difficult to administer in certain experimental settings.
Orientations Futures
There are several future directions for research on 1-(4-chlorophenyl)-N-[4-(4-propanoylpiperazin-1-yl)phenyl]cyclopentanecarboxamide. One area of interest is the development of more selective dopamine D2 receptor antagonists that have fewer side effects than current antipsychotic medications. Another area of interest is the development of combination therapies that target both dopamine and glutamate systems in the brain. Additionally, further research is needed to understand the long-term effects of this compound on brain function and behavior.
Méthodes De Synthèse
1-(4-chlorophenyl)-N-[4-(4-propanoylpiperazin-1-yl)phenyl]cyclopentanecarboxamide is synthesized using a multi-step process that involves the reaction of 4-chlorophenylhydrazine with cyclopentanone to form 4-chlorophenylcyclopentanone. This intermediate product is then reacted with 4-(4-propanoylpiperazin-1-yl)phenylboronic acid to form this compound. The entire synthesis process is carried out under controlled conditions to ensure the purity and yield of the final product.
Applications De Recherche Scientifique
1-(4-chlorophenyl)-N-[4-(4-propanoylpiperazin-1-yl)phenyl]cyclopentanecarboxamide has been extensively studied for its potential therapeutic effects in the treatment of schizophrenia and other psychotic disorders. It has been shown to have a high affinity for dopamine D2 receptors, which are implicated in the pathophysiology of schizophrenia. This compound has also been shown to have a moderate affinity for serotonin 5-HT2A receptors, which are involved in the regulation of mood and cognition.
Propriétés
Formule moléculaire |
C25H30ClN3O2 |
|---|---|
Poids moléculaire |
440 g/mol |
Nom IUPAC |
1-(4-chlorophenyl)-N-[4-(4-propanoylpiperazin-1-yl)phenyl]cyclopentane-1-carboxamide |
InChI |
InChI=1S/C25H30ClN3O2/c1-2-23(30)29-17-15-28(16-18-29)22-11-9-21(10-12-22)27-24(31)25(13-3-4-14-25)19-5-7-20(26)8-6-19/h5-12H,2-4,13-18H2,1H3,(H,27,31) |
Clé InChI |
KFLXEHGGNFHHDK-UHFFFAOYSA-N |
SMILES |
CCC(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3(CCCC3)C4=CC=C(C=C4)Cl |
SMILES canonique |
CCC(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3(CCCC3)C4=CC=C(C=C4)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[2-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-3-methoxybenzamide](/img/structure/B235591.png)

![N-[2-(4-acetyl-1-piperazinyl)-3-chlorophenyl]-5-bromonicotinamide](/img/structure/B235594.png)

![N-[2-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-3,4-dimethylbenzamide](/img/structure/B235597.png)
![N-[2-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-2-methylbenzamide](/img/structure/B235599.png)

![N-[2-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-4-methylbenzamide](/img/structure/B235605.png)

![N-[2-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-3,4-dimethoxybenzamide](/img/structure/B235622.png)
![N-[2-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-3-chloro-1-benzothiophene-2-carboxamide](/img/structure/B235627.png)

![N-[2-(4-acetyl-1-piperazinyl)-3-chlorophenyl]-2-furamide](/img/structure/B235631.png)